Rel-(2R,6R)-2,6-Dimethylpiperidin-4-ol hydrochloride
Description
Rel-(2R,6R)-2,6-Dimethylpiperidin-4-ol hydrochloride is a chiral piperidine derivative characterized by methyl groups at the 2R and 6R positions and a hydroxyl group at the 4-position, forming a hydrochloride salt. The stereochemistry of this compound—specifically the (2R,6R) configuration—may influence its interactions with biological targets, as chiral centers often dictate binding affinity and selectivity in drug-receptor interactions.
Properties
IUPAC Name |
(2R,6R)-2,6-dimethylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-9H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIHNPOPPHLAHS-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@H](N1)C)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-Hydroxypiperidine Intermediate
The hydroxylated piperidine core is synthesized via hydrogenation of a pyridine precursor or deprotection of a tert-butoxycarbonyl (BOC)-protected intermediate. For example, tert-butyl 4-hydroxypiperidine-1-carboxylate undergoes HCl-mediated deprotection in 1,4-dioxane to yield 4-hydroxypiperidine hydrochloride in 99% yield.
Step 2: Diastereoselective Dimethylation
Introducing methyl groups at C2 and C6 requires careful control to avoid over-alkylation. A two-step protocol is employed:
-
Lithiation-Alkylation : Treatment of 4-hydroxypiperidine with a strong base (e.g., LDA) at −78°C in THF, followed by methyl iodide quenching, achieves monoalkylation. Repeating this step under kinetic control selectively installs the second methyl group.
-
Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis ensures the rel-(2R,6R) configuration. For instance, Pd-mediated cross-coupling with chiral ligands can induce desired stereochemistry.
Step 3: Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous diethyl ether, yielding the hydrochloride salt with >95% purity.
Step 1: Preparation of (R,R)-2,6-Dimethyl-4-piperidone
A Mannich reaction between dimethylamine, formaldehyde, and a β-keto ester generates 2,6-dimethyl-4-piperidone. Enzymatic resolution using lipases (e.g., Candida antarctica) separates enantiomers, achieving enantiomeric excess (ee) >98%.
Step 2: Ketone Reduction to Alcohol
The ketone is reduced to the secondary alcohol using NaBH4 in methanol or LiAlH4 in THF. LiAlH4 affords higher yields (85–90%) but requires stringent anhydrous conditions.
Step 3: Salt Formation and Purification
Crystallization from ethanol/HCl yields the hydrochloride salt, with final purity confirmed via HPLC.
Route 3: Resolution of Racemic Mixtures
Racemic 2,6-dimethylpiperidin-4-ol is synthesized via SNAr displacement or Buchwald–Hartwig amination. Resolution methods include:
-
Chiral Chromatography : Use of cellulose-based chiral stationary phases (CSPs) separates enantiomers with >99% ee.
-
Diastereomeric Salt Formation : Reacting the racemate with (−)-di-p-toluoyl-D-tartaric acid forms diastereomeric salts, which are differentially crystallized.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 55–60% | 65–70% | 40–45% |
| Stereoselectivity | Moderate (dr 3:1) | High (dr >20:1) | Dependent on method |
| Key Advantage | Scalability | High ee | Low cost |
| Limitation | Multiple steps | Enzymatic costs | Low yield |
Route 2 offers superior stereocontrol, making it preferable for pharmaceutical applications, whereas Route 1 is better suited for bulk synthesis.
Critical Process Optimization Strategies
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,6R)-2,6-dimethylpiperidin-4-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide, PCC.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or other reduced derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Rel-(2R,6R)-2,6-Dimethylpiperidin-4-ol hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its piperidine structure is a common scaffold in drug design, particularly for compounds targeting the central nervous system.
Table 1: Key Pharmaceutical Applications
| Application Area | Description |
|---|---|
| CNS Disorders | Potential use in developing drugs for anxiety, depression, and pain relief. |
| Anticancer Agents | Investigated for its efficacy in inhibiting cancer cell growth. |
| Neurological Studies | Used in research related to neurotransmitter systems and receptor binding. |
Pharmacological Studies
Research has indicated that this compound exhibits significant interactions with various biological targets. Its pharmacological profile suggests potential benefits in treating diseases characterized by dysregulated signaling pathways.
Case Study: Anticancer Activity
In a study investigating piperidine derivatives as anticancer agents, compounds similar to this compound were shown to reduce the proliferation of cancer cell lines while promoting apoptosis through upregulation of pro-apoptotic genes such as p53 and Bax . Molecular docking studies confirmed effective binding to target proteins associated with cancer progression.
Synthesis and Structural Modifications
The synthesis of this compound can be optimized through various methods to enhance its biological activity and selectivity. Structural modifications can lead to derivatives with improved pharmacokinetic properties.
Table 2: Synthetic Routes and Modifications
| Synthesis Method | Advantages |
|---|---|
| Alkylation | Enhances lipophilicity and receptor affinity. |
| Ring Expansion | Increases molecular diversity for drug development. |
| Functional Group Variation | Tailors compounds for specific therapeutic targets. |
Toxicological Considerations
While this compound shows promise in therapeutic applications, understanding its toxicity profile is essential for safe usage. Preliminary studies indicate that it may cause skin irritation and other adverse effects at high doses .
Table 3: Toxicity Data
Mechanism of Action
Rel-(2R,6R)-2,6-dimethylpiperidin-4-OL hydrochloride exerts its effects primarily through its action as an NMDAR antagonist . By blocking the NMDAR, it reduces the influx of calcium ions into neurons, thereby protecting against excitotoxicity and promoting neural plasticity. This mechanism is believed to underlie its potential antidepressant and neuroprotective effects .
Comparison with Similar Compounds
Key Observations:
Pirmenol retains the piperidine core but incorporates bulky aromatic groups (phenyl, pyridyl), enhancing its interaction with cardiac ion channels.
Stereochemical Impact: The (2R,6R) configuration in the target compound contrasts with the (2S,6R) configuration in Pirmenol , highlighting how stereochemistry affects biological activity. For example, Pirmenol’s antiarrhythmic efficacy relies on precise spatial arrangement for sodium channel modulation.
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound enhances water solubility compared to the morpholine derivative’s lipophilic side chain . However, it is less soluble than the carboxylic acid analog under basic conditions.
- Stability : Hydrochloride salts (common in all listed compounds) improve stability and crystallinity, facilitating storage and handling.
Biological Activity
Rel-(2R,6R)-2,6-Dimethylpiperidin-4-ol hydrochloride is a chiral piperidine derivative that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This compound is characterized by its unique stereochemistry and functional groups, which are pivotal in influencing its interaction with biological systems.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 165.66 g/mol
- Chirality : The presence of chiral centers at positions 2 and 6 contributes to its distinct pharmacological properties.
The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for therapeutic applications in neurological disorders.
This compound has been studied for its interactions with several biological targets:
- Neurotransmitter Modulation : It influences neurotransmitter systems, particularly through interactions with the AMPA receptors, enhancing excitatory post-synaptic potentials and potentially affecting cognitive functions and mood disorders.
- Immunomodulatory Effects : Research indicates that this compound may modulate immune responses via Toll-like receptor activation, which is crucial for innate immunity.
1. Neuropharmacological Effects
Studies have shown that this compound may have potential antidepressant and anxiolytic effects. It has been observed to enhance cognitive functions in animal models, suggesting its utility in treating conditions like depression and anxiety.
2. Enzyme Inhibition
Preliminary research indicates that derivatives of piperidine compounds exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These activities are relevant for developing treatments for Alzheimer's disease and diabetes .
| Compound | Target Enzyme | Inhibition Type | IC50 Value (nM) |
|---|---|---|---|
| Rel-(2R,6R)-2,6-Dimethylpiperidin-4-ol | AChE | Competitive | TBD |
| Other Piperidine Derivative | α-Glucosidase | Mixed-type | TBD |
3. Antioxidant Activity
Some studies have assessed the antioxidant properties of piperidine derivatives, including this compound. These properties are vital in counteracting oxidative stress-related diseases .
Case Studies
-
Cognitive Enhancement
- A study involving animal models demonstrated that administering this compound led to improved performance in memory tasks compared to control groups. This suggests a potential role in enhancing cognitive function.
- Antidiabetic Potential
Q & A
Q. What are the key considerations for synthesizing Rel-(2R,6R)-2,6-Dimethylpiperidin-4-ol Hydrochloride with high stereochemical purity?
Synthesis of this chiral compound requires precise control over stereochemistry. A common approach involves:
- Chiral starting materials : Use enantiomerically pure precursors, such as (2R,6R)-2,6-dimethylpiperidin-4-one, to minimize racemization.
- Stereoselective reduction : Employ sodium borohydride or catalytic hydrogenation under controlled conditions to reduce ketones while retaining configuration .
- Hydrochloride salt formation : React the free base with hydrochloric acid in anhydrous methanol, followed by recrystallization in ethanol/water to enhance purity .
- Validation : Confirm stereochemical integrity via polarimetry and chiral HPLC (e.g., using a Chiralpak® column with hexane/isopropanol mobile phase) .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Discrepancies often arise from variations in stereochemical purity or assay conditions. Methodological solutions include:
- Replication of synthesis : Ensure identical synthetic routes and purification protocols (e.g., recrystallization solvents) across studies .
- Batch comparison : Use orthogonal characterization (NMR, HPLC-MS) to verify structural consistency between batches .
- Standardized bioassays : Adopt validated in vitro models (e.g., enzyme inhibition assays with positive controls) to minimize inter-lab variability .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and detect impurities. Key peaks: δ 1.2–1.4 (piperidine methyl groups), δ 3.5–4.0 (hydroxy proton) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for purity assessment and mass confirmation (expected [M+H]⁺ = ~192.3) .
- Elemental analysis : Verify Cl⁻ content (~15–16%) to confirm hydrochloride stoichiometry .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological interactions of this compound?
- Molecular docking : Use software like AutoDock Vina to simulate binding to target receptors (e.g., opioid or CNS receptors). Focus on the hydroxy and methyl groups’ roles in hydrogen bonding and hydrophobic interactions .
- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .
- ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and metabolic pathways (e.g., cytochrome P450 interactions) .
Q. What strategies optimize the enantiomeric excess (ee) of this compound during scale-up?
- Chiral resolution : Employ diastereomeric salt formation with tartaric acid derivatives, followed by fractional crystallization .
- Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective hydrogenation of intermediate ketones .
- Process monitoring : Implement inline PAT (Process Analytical Technology) tools like FTIR to track ee during synthesis .
Q. How do researchers address conflicting solubility data in polar vs. nonpolar solvents?
Conflicts often stem from polymorphic forms or residual solvents. Mitigation steps:
- Polymorph screening : Recrystallize from ethanol, acetone, or THF to isolate stable forms .
- Thermogravimetric analysis (TGA) : Detect solvent residues affecting solubility .
- Solubility parameter matching : Use Hansen parameters (δD, δP, δH) to select optimal solvents for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
